molecular formula C9H20O5Si B13746803 Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane

Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane

Cat. No.: B13746803
M. Wt: 236.34 g/mol
InChI Key: FVSVGVUWLWLJMG-UHFFFAOYSA-N
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Description

Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane is an organosilicon compound with the molecular formula C9H20O5Si. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane typically involves the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Glycidol} + \text{Trimethoxysilane} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of efficient catalysts to maximize yield. The reaction conditions, such as temperature and pressure, are optimized to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane undergoes various chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Epoxide Ring Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Epoxide Ring Opening: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.

    Biology: Employed in the functionalization of biomolecules and preparation of bioactive surfaces.

    Medicine: Utilized in drug delivery systems and the development of biocompatible coatings.

    Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound’s oxirane ring can undergo nucleophilic attack, leading to the formation of various functionalized derivatives. These reactions enable the compound to act as a coupling agent, promoting the bonding of organic and inorganic materials.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: An organosilicon compound with the formula HSi(OCH3)3, used as a basic raw material for silicone production.

    (3-Glycidoxypropyl)trimethoxysilane: Similar in structure, used in the production of carbon steel and epoxy coatings.

Uniqueness

Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane is unique due to its combination of trimethoxysilane and oxirane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications.

Properties

Molecular Formula

C9H20O5Si

Molecular Weight

236.34 g/mol

IUPAC Name

trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane

InChI

InChI=1S/C9H20O5Si/c1-8(5-13-6-9-7-14-9)15(10-2,11-3)12-4/h8-9H,5-7H2,1-4H3

InChI Key

FVSVGVUWLWLJMG-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1CO1)[Si](OC)(OC)OC

Origin of Product

United States

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